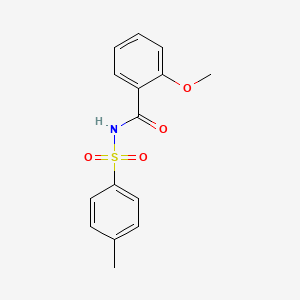

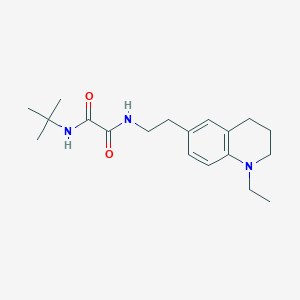

N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

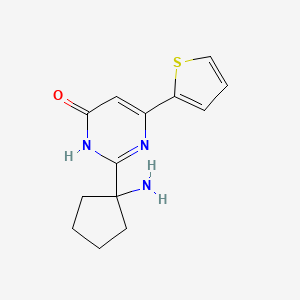

The synthesis of sulfamoyl-benzamides involves a linear approach, starting from chlorosulfonation of benzoic acids, followed by the sulfonamide and finally the carboxamide synthesis . Sulfonamides are synthesized in aqueous medium from chlorosulfonylbenzoic acid while carboxamides are synthesized using carbodiimide coupling decorated with different biologically relevant substituents such as n-butyl, cyclopropyl, benzylamine, morpholine, and substituted anilines .Molecular Structure Analysis

The molecular structure of N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)benzamide is characterized by a molecular formula of C15H24N2O4S.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)benzamide include chlorosulfonation of benzoic acids, followed by the formation of sulfonamide and finally the carboxamide .Physical And Chemical Properties Analysis

The physical state of N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)benzamide is solid . It appears white in color . The melting point range is 125 - 129 °C / 257 - 264.2 °F . The boiling point is 228 °C / 442.4 °F .科学研究应用

Electrochemical Applications : Similar sulfamoyl benzamide derivatives have been used in the development of ion-selective electrodes, particularly for zinc ions. For instance, Sulipride drug N-[(ethyl-1 pyrrolidinyl-2)methyl] methoxy-2 sulfamoyl-5 benzamide was utilized as an electroactive material in the creation of a PVC-based Zn2+-selective electrode, demonstrating potential applications in analytical chemistry and environmental monitoring (Saleh & Gaber, 2001).

Neuroleptic Agents : Benzamide derivatives, including those with sulfamoyl groups, have been explored for their neuroleptic (antipsychotic) properties. Research into N-(l-ethyl-2-pyrrolidinylmethyl)benzamides has shown potent dopamine receptor blockade, suggesting potential applications in the treatment of disorders related to dopamine dysregulation (Florvall & Ogren, 1982).

Enzyme Inhibition : Aromatic sulfonamide inhibitors, closely related to the sulfamoyl benzamide class, have been tested against carbonic anhydrase isoenzymes, displaying nanomolar inhibitory concentration ranges. Such studies highlight the potential of sulfamoyl benzamide derivatives in developing inhibitors for various enzymes, with implications in therapeutic applications and drug development (Supuran et al., 2013).

安全和危害

The safety data sheet for benzamide, a related compound, suggests that it is harmful if swallowed . It is suspected of causing genetic defects . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, and washing face, hands, and any exposed skin thoroughly after handling .

属性

IUPAC Name |

N-[2-(3-propan-2-yloxypropylsulfamoyl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O4S/c1-13(2)21-11-6-9-17-22(19,20)12-10-16-15(18)14-7-4-3-5-8-14/h3-5,7-8,13,17H,6,9-12H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXGJYSEZOABKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCNS(=O)(=O)CCNC(=O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-Fluorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2562134.png)

![N-(3-chloro-4-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2562145.png)

![Tert-butyl N-[[(2R,4R)-1-(6-fluoropyrimidin-4-yl)-4-hydroxypyrrolidin-2-yl]methyl]carbamate](/img/structure/B2562146.png)

![3-[2-(Pyrrolidin-1-yl)ethyl]aniline](/img/structure/B2562152.png)

![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2562153.png)

![4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2562155.png)